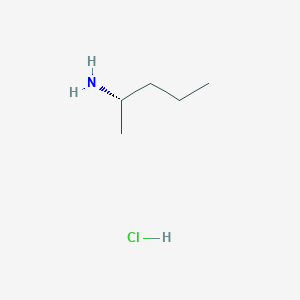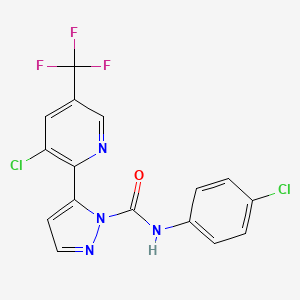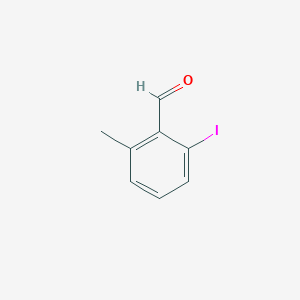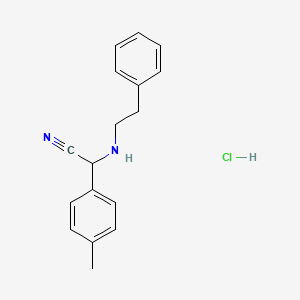
5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine
Vue d'ensemble
Description
5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine (5-Br-3-Me-N-Oxa-Pyr) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive compound, which makes it a useful tool for chemical synthesis and other laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Efficient Synthesis and Biological Activities : A study by Ahmad et al. (2017) focused on synthesizing novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives, including 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine, showed potential as chiral dopants for liquid crystals and displayed moderate biological activities such as anti-thrombolytic and biofilm inhibition properties.
X-ray Crystallography Analysis
- Regioselectivity and Crystallography : Doulah et al. (2014) performed a regioselective displacement reaction of ammonia with related pyridine compounds, studied by X-ray crystallography. This study contributed to understanding the structural properties of such pyridine derivatives (Doulah et al., 2014).
Catalysis and Selective Amination
- Selective Amination Catalyzed by Palladium Complex : Ji et al. (2003) discussed the amination of similar pyridine compounds catalyzed by a palladium-Xantphos complex, achieving high yield and chemoselectivity (Ji et al., 2003).
Experimental and Theoretical Approach
- Experimental and Theoretical Studies on Palladium(II) Complexes : Nyamato et al. (2015) synthesized and analyzed (imino)pyridine palladium(II) complexes, including similar pyridine derivatives. Their work provided insights into the application of these compounds as catalysts in chemical reactions (Nyamato et al., 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : The synthesis of various pyridine derivatives, including the 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine, and their antimicrobial activities were explored by Bayrak et al. (2009). They demonstrated the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).
New Routes and Derivatives Synthesis
- Development of Novel Pyrimidin Derivatives : Rahimizadeh et al. (2007) discussed the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives starting from related pyrimidine compounds, showcasing the versatility of these derivatives in chemical synthesis (Rahimizadeh et al., 2007).
Propriétés
IUPAC Name |
5-bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-6-9(12)7-13-11(8)14-10-2-4-15-5-3-10/h6-7,10H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDYPQVJTMRFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)
![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)
![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)


![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)
![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)

